Cas no 196598-26-2 (5-(Bromomethyl)-2,3-dihydro-benzofuran)

5-(Bromomethyl)-2,3-dihydro-benzofuran is a brominated benzofuran derivative commonly employed as a versatile intermediate in organic synthesis. Its reactive bromomethyl group facilitates functionalization through nucleophilic substitution, making it valuable for constructing complex molecular frameworks. The 2,3-dihydro-benzofuran core contributes to its stability while maintaining reactivity for further transformations. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a key precursor for the development of biologically active molecules. Its well-defined structure and consistent purity ensure reliable performance in cross-coupling reactions, cyclizations, and other synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
5-(Bromomethyl)-2,3-dihydro-benzofuran structure
196598-26-2 structure
Product Name:5-(Bromomethyl)-2,3-dihydro-benzofuran
CAS No:196598-26-2
MF:C9H9BrO
MW:213.071161985397
CID:3380154
PubChem ID:22004807
Update Time:2025-06-22

5-(Bromomethyl)-2,3-dihydro-benzofuran Chemical and Physical Properties

Names and Identifiers

    • BENZOFURAN, 5-(BROMOMETHYL)-2,3-DIHYDRO-
    • 5-(Bromomethyl)-2,3-dihydrobenzofuran
    • 5-(bromomethyl)-2,3-dihydro-1-benzofuran
    • 5-bromomethyl-2,3-dihydrobenzofuran
    • Benzofuran,5-(bromomethyl)-2,3-dihydro-
    • AK00742182
    • DA-43363
    • SCHEMBL4688762
    • UPSPQUADNGEWNP-UHFFFAOYSA-N
    • AKOS009990651
    • 196598-26-2
    • EN300-1252115
    • 5-(Bromomethyl)-2,3-dihydro-benzofuran
    • Inchi: 1S/C9H9BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5H,3-4,6H2
    • InChI Key: UPSPQUADNGEWNP-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC2=C(C=1)CCO2

Computed Properties

  • Exact Mass: 211.98368 g/mol
  • Monoisotopic Mass: 211.98368 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 213.07
  • XLogP3: 2.7
  • Topological Polar Surface Area: 9.2

5-(Bromomethyl)-2,3-dihydro-benzofuran Security Information

5-(Bromomethyl)-2,3-dihydro-benzofuran Pricemore >>

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5-(Bromomethyl)-2,3-dihydro-benzofuran Related Literature

Additional information on 5-(Bromomethyl)-2,3-dihydro-benzofuran

Introduction to 5-(Bromomethyl)-2,3-dihydro-benzofuran (CAS No. 196598-26-2)

5-(Bromomethyl)-2,3-dihydro-benzofuran, identified by the Chemical Abstracts Service Number (CAS No.) 196598-26-2, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound belongs to the benzofuran family, a class of heterocyclic aromatic compounds known for their diverse biological activities and synthetic utility. The presence of a bromomethyl substituent at the 5-position enhances its reactivity, making it a valuable building block for the construction of more complex molecular architectures.

The benzofuran core is a privileged scaffold in medicinal chemistry, frequently employed in the design of drugs targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The structural motif is characterized by a fused benzene and furan ring system, which imparts unique electronic and steric properties conducive to molecular recognition and interaction with biological targets. The 5-(Bromomethyl)-2,3-dihydro-benzofuran derivative leverages these properties while offering additional synthetic handles provided by the bromomethyl group.

In recent years, there has been growing interest in the development of novel benzofuran derivatives as pharmacological agents. The bromomethyl functionality allows for facile introduction of other functional groups through nucleophilic addition reactions, enabling the synthesis of a wide array of derivatives with tailored biological properties. This flexibility has made 5-(Bromomethyl)-2,3-dihydro-benzofuran a popular choice for medicinal chemists seeking to explore new chemical space.

One of the most compelling applications of this compound is in the synthesis of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes implicated in cancer progression. The ability to modify the benzofuran core at multiple positions allows for optimization of potency, selectivity, and pharmacokinetic profiles. Such modifications are essential for advancing lead compounds toward clinical development.

Recent advances in computational chemistry have further enhanced the utility of 5-(Bromomethyl)-2,3-dihydro-benzofuran as a scaffold for drug discovery. Molecular modeling techniques enable researchers to predict binding modes and interactions between this compound and its intended targets with high accuracy. This has accelerated the process of identifying promising candidates for further experimental validation. Additionally, high-throughput screening (HTS) methods have been employed to rapidly assess the activity of libraries derived from this intermediate, streamlining the hit identification process.

The synthetic accessibility of 5-(Bromomethyl)-2,3-dihydro-benzofuran is another factor contributing to its widespread use. Efficient synthetic routes have been developed that allow for scalable production of this compound under controlled conditions. These methods often involve catalytic bromination or halogen exchange strategies on precursor molecules, ensuring high yields and purity suitable for pharmaceutical applications. The ease of synthesis underscores its importance as a commercial chemical intermediate.

In addition to its role in drug discovery, 5-(Bromomethyl)-2,3-dihydro-benzofuran has found applications in materials science and agrochemical research. Its structural features make it a versatile precursor for synthesizing polymers with specialized properties or for developing novel agrochemicals with improved efficacy and environmental profiles. The bromomethyl group serves as a versatile handle for further functionalization, allowing chemists to tailor the compound’s characteristics to specific applications.

The safety profile of 5-(Bromomethyl)-2,3-dihydro-benzofuran is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory frameworks, appropriate handling procedures must be followed to ensure worker safety and environmental protection. Standard laboratory practices such as personal protective equipment (PPE) and proper ventilation are recommended during its use. Furthermore, waste disposal must comply with local regulations to minimize environmental impact.

Future directions in the research involving 5-(Bromomethyl)-2,3-dihydro-benzofuran may focus on expanding its utility in green chemistry initiatives. Efforts are underway to develop more sustainable synthetic methods that reduce reliance on hazardous reagents or generate minimal waste. Such innovations would align with global efforts to promote environmentally responsible chemical manufacturing practices.

The integration of 5-(Bromomethyl)-2,3-dihydro-benzofuran into multi-step syntheses continues to be an area of active investigation. Researchers are exploring novel reaction pathways that maximize atom economy and minimize byproduct formation. These advancements not only improve efficiency but also enhance the sustainability of processes involving this intermediate.

In conclusion,5-(Bromomethyl)-2,3-dihydro-benzofuran (CAS No. 196598-26-2) represents a cornerstone compound in modern synthetic chemistry with far-reaching implications across multiple industries. Its unique structural features and reactivity make it indispensable for drug discovery efforts aimed at addressing unmet medical needs while also finding utility in materials science and agrochemical applications.

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